4-(3-Oxomorpholino)benzoic acid
Overview
Description
4-(3-Oxomorpholino)benzoic acid is a versatile organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a morpholine ring substituted with a ketone group at the 3-position and a benzoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxomorpholino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with morpholine in the presence of a suitable base, followed by oxidation to introduce the ketone functionality. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(3-Oxomorpholino)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(3-Oxomorpholino)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Oxomorpholino)benzoic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
- 4-(3-Oxo-4-morpholinyl)benzoic acid
- 4-(3-Hydroxymorpholino)benzoic acid
- 4-(3-Aminomorpholino)benzoic acid
Comparison: 4-(3-Oxomorpholino)benzoic acid is unique due to the presence of the ketone group, which imparts distinct reactivity and biological activity compared to its analogs. The ketone functionality allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-oxomorpholin-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZDKHRFFOLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630464 | |
Record name | 4-(3-Oxomorpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720720-60-5 | |
Record name | 4-(3-Oxomorpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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